![molecular formula C15H26N2 B2776564 {2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine CAS No. 927974-83-2](/img/structure/B2776564.png)

{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

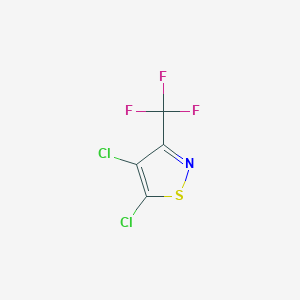

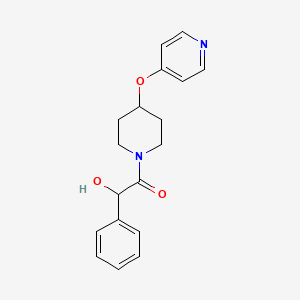

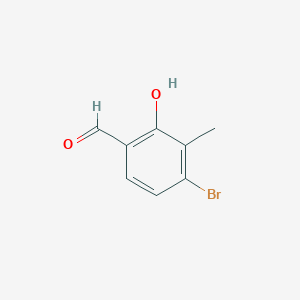

“{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” is an organic compound that contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, and 6 aromatic bonds. It has a six-membered ring, a primary aliphatic amine, and a tertiary aliphatic amine .

Synthesis Analysis

The synthesis of amines like “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” can be complex. Amines can react with halogenoalkanes in a series of reactions to form secondary and tertiary amines and their salts, and quaternary ammonium salts .Molecular Structure Analysis

The molecular structure of “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” includes a six-membered ring, a primary aliphatic amine, and a tertiary aliphatic amine . The SMILES string representation of this compound is "CCN(CC)C(CN)c1ccc(cc1)C©C" .Chemical Reactions Analysis

Amines like “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” can act as nucleophiles due to the active lone pair of electrons on the nitrogen atom. They can react with halogenoalkanes to form a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on the number of organic substituents attached to the nitrogen atom. Amines can be primary, secondary, or tertiary. Compounds containing a nitrogen atom with four attached groups are called quaternary ammonium salts .Applications De Recherche Scientifique

- Application : 2-Amino-1-[4-(methylethyl)phenyl]ethyl diethylamine can be used in cyanoacetylation reactions. For instance, it reacts with alkyl cyanoacetates to yield cyanoacetamide derivatives, which are valuable building blocks for heterocyclic compounds. These compounds have potential as chemotherapeutic agents .

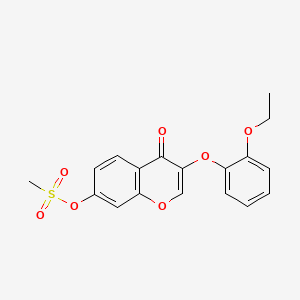

- Application : 2-Amino-1-[4-(methylethyl)phenyl]ethyl diethylamine, with its unique structure, could serve as a starting point for designing novel methylsulfonyl amino derivatives. These derivatives may have antiviral, antibacterial, or other bioactive properties .

- Application : By incorporating the 2-amino-1-[4-(methylethyl)phenyl]ethyl moiety into indole-based structures, researchers could explore its effects on various biological targets. For instance, synthesizing 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives could lead to promising antiviral agents .

Cyanoacetylation Reactions

Methylsulfonyl Amino Derivatives

Indole Derivatives

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the fibroblast growth factor receptor 2 (fgfr2) .

Mode of Action

It’s known that nitrogen-containing compounds can act as nucleophiles, reacting with electrophilic carbon atoms in biological targets . This can lead to the formation of new bonds and changes in the target molecule’s structure and function.

Biochemical Pathways

Compounds that interact with fgfr2 can influence cell proliferation, differentiation, and migration .

Result of Action

Similar compounds have shown antibacterial activity, suggesting that they may interfere with bacterial growth and proliferation .

Propriétés

IUPAC Name |

N,N-diethyl-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-5-17(6-2)15(11-16)14-9-7-13(8-10-14)12(3)4/h7-10,12,15H,5-6,11,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWJRYVRZQCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=C(C=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)

![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)

![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)